molecular formula C15H21NO5 B7437883 N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide

N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide

Cat. No. B7437883
M. Wt: 295.33 g/mol
InChI Key: MYJWRVHVQXUTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in biological and medical research. It belongs to the family of tyrosine kinase inhibitors, which are compounds that block the activity of enzymes that play a crucial role in cell signaling and communication.

Mechanism of Action

N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide exerts its inhibitory effect on EGFR by competing with ATP for binding to the kinase domain of the receptor. This prevents the autophosphorylation of tyrosine residues on the receptor, which is necessary for the activation of downstream signaling pathways. As a result, N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide blocks the proliferation and survival of cells that depend on EGFR signaling.
Biochemical and Physiological Effects:
N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines that overexpress EGFR. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has several advantages as a research tool, including its high potency and specificity for EGFR, its well-characterized mechanism of action, and its availability from commercial sources. However, it also has some limitations, including its relatively high cost, its potential off-target effects on other kinases, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide in scientific research. One area of interest is the development of new derivatives of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide with improved potency and selectivity for EGFR. Another area of interest is the investigation of the role of EGFR in non-cancerous diseases, such as cardiovascular and neurological disorders. Finally, the combination of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide with other targeted therapies or immunotherapies may hold promise for the treatment of refractory cancers.

Synthesis Methods

The synthesis of N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide involves several steps, starting from the reaction of 2-hydroxy-6-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3-ethoxy-2-methoxycyclobutanone. The resulting intermediate is then converted to N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide through a series of reactions involving reduction, acylation, and cyclization.

Scientific Research Applications

N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide has been extensively used in scientific research as a tool to investigate the role of epidermal growth factor receptor (EGFR) in various cellular processes. EGFR is a transmembrane receptor tyrosine kinase that is involved in the regulation of cell proliferation, differentiation, and survival. N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide inhibits the activity of EGFR by binding to its ATP-binding site, thus preventing the phosphorylation of downstream signaling molecules.

properties

IUPAC Name

N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-4-21-12-8-9(14(12)20-3)16-15(18)13-10(17)6-5-7-11(13)19-2/h5-7,9,12,14,17H,4,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJWRVHVQXUTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1OC)NC(=O)C2=C(C=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethoxy-2-methoxycyclobutyl)-2-hydroxy-6-methoxybenzamide

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